1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound that features a phenyl ring substituted with two methyl groups and a fluorine atom attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-fluoroethanamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
1-(2,6-Dimethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C10H14FN/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
VOQXEYXVABNMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.